molecular formula C14H19NO2 B3364316 (R)-(1-Methyl-pent-4-enyl)-carbamic acid benzyl ester CAS No. 113774-91-7

(R)-(1-Methyl-pent-4-enyl)-carbamic acid benzyl ester

Cat. No. B3364316
M. Wt: 233.31 g/mol
InChI Key: UDCBOIZIOVLMBA-GFCCVEGCSA-N
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Description

“®-(1-Methyl-pent-4-enyl)-carbamic acid benzyl ester” is a type of ester. Esters are neutral compounds, unlike the acids from which they are formed . They are often used in a variety of applications, including as solvents, plasticizers, and even in fragrances due to their pleasant smells . This specific ester is intended to be released from scented clothes, paper products, and CDs .


Chemical Reactions Analysis

Esters undergo a variety of reactions. One such reaction is hydrolysis, which is the breaking of the ester bond in the presence of water, catalyzed by either an acid or a base . The products of this reaction are a carboxylic acid and an alcohol .


Physical And Chemical Properties Analysis

Esters are known for their characteristic aromas and flavors . They are polar molecules but do not have a hydrogen atom attached directly to an oxygen atom, which means they cannot engage in intermolecular hydrogen bonding with one another . This results in lower boiling points compared to their carboxylic acid counterparts .

Future Directions

Esters, including “®-(1-Methyl-pent-4-enyl)-carbamic acid benzyl ester”, have potential applications in various fields. For instance, in the field of tissue engineering, esters have been used as scaffolds for in vitro reconstruction of mammalian tissues . Furthermore, esters have been used in the site-specific modification of proteins, which has significantly advanced the use of proteins in biological research and therapeutics development . These areas represent promising future directions for the application of esters.

properties

IUPAC Name

benzyl N-[(2R)-hex-5-en-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-3-4-8-12(2)15-14(16)17-11-13-9-6-5-7-10-13/h3,5-7,9-10,12H,1,4,8,11H2,2H3,(H,15,16)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCBOIZIOVLMBA-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC=C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(1-Methyl-pent-4-enyl)-carbamic acid benzyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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